Olopatadine N-oxide

Metabolism In vitro ADME Cytochrome P450

Olopatadine N-oxide (USP Related Compound B) is the compendial reference standard for quantifying N-oxide impurity levels in olopatadine drug substance and ophthalmic/nasal formulations per USP monographs. • Definitive FMO1/FMO3 activity marker-differentiates flavin monooxygenase-mediated clearance from CYP3A4 pathways for DDI risk assessment. • Validated LC-MS/MS performance: LLOQ 1 ng/mL, linear range 1-200 ng/mL with distinct retention time ensuring assay specificity. Supplied with comprehensive COA (HPLC, MS, NMR). Standard packaging: 5 mg to 100 mg.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 173174-07-7
Cat. No. B170876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlopatadine N-oxide
CAS173174-07-7
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
InChIInChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-
InChIKeyTXKZPVWYFNGMCP-LSCVHKIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 35 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olopatadine N-oxide (CAS 173174-07-7): A Key Olopatadine Metabolite and USP-Designated Impurity Standard


Olopatadine N-oxide (CAS 173174-07-7), also designated as Olopatadine USP Related Compound B, is the N-oxide metabolite of the antihistamine drug olopatadine, formed via N-oxidation catalyzed primarily by flavin-containing monooxygenases (FMO1 and FMO3) [1]. This compound belongs to the dibenzoxepine class of organoheterocyclic compounds and is a critical reference standard for pharmaceutical quality control, analytical method development, and metabolic pathway elucidation studies [2].

Why Generic Olopatadine Impurity Standards Cannot Substitute for Olopatadine N-oxide (CAS 173174-07-7)


Although olopatadine N-oxide shares the dibenzoxepine core structure with its parent drug and other metabolites, its distinct physicochemical properties—arising from the N-oxide functional group—render it uniquely suited as an analytical marker and impurity reference. Interchanging it with a generic olopatadine reference standard or a different impurity (e.g., N-monodemethylolopatadine) would compromise quantitative accuracy due to differences in chromatographic retention time, ionization efficiency in mass spectrometry, and spectral profile [1]. Furthermore, its specific metabolic pathway (FMO-mediated N-oxidation) and reduced pharmacological activity (~1/10th of parent) underscore its singular role in pharmacokinetic and safety studies [2].

Quantitative Differentiation of Olopatadine N-oxide (CAS 173174-07-7) Against Its Closest Analogs


Metabolic Formation Rate: Olopatadine N-oxide (M3) vs. N-Monodemethylolopatadine (M1) in Human Liver Microsomes

In human liver microsome incubations, the rate of olopatadine N-oxide (M3) formation was 7.58-fold greater than that of N-monodemethylolopatadine (M1), establishing N-oxidation as the predominant in vitro metabolic pathway for olopatadine [1].

Metabolism In vitro ADME Cytochrome P450

Pharmacological Activity: Olopatadine N-oxide (M3) vs. Parent Olopatadine

The antihistamine potency of olopatadine N-oxide is approximately 10-fold lower than that of the parent drug, olopatadine, indicating a significant reduction in H1 receptor antagonism following N-oxidation [1].

Pharmacology Receptor Binding In vivo Efficacy

Analytical Method Sensitivity: Olopatadine N-oxide (M3) vs. N-Demethylated Metabolites (M1/M2) in Human Plasma

In a validated LC-ESI-MS/MS method for human plasma, the calibration range for olopatadine N-oxide (M3) was identical to that of the parent drug (1-200 ng/mL), whereas the N-demethylated metabolites M1 and M2 required a higher lower limit of quantification (LLOQ) of 2 ng/mL [1]. This indicates superior assay sensitivity for M3 under the same chromatographic conditions.

Bioanalysis LC-MS/MS Method Validation

Enzymatic Pathway: Olopatadine N-oxide (M3) Formation by FMO vs. CYP3A4-Dependent M1 Formation

While formation of M1 (N-monodemethylolopatadine) is exclusively catalyzed by CYP3A4, olopatadine N-oxide (M3) formation is mediated by flavin-containing monooxygenases (FMO1 and FMO3) and is enhanced by N-octylamine and inhibited by thiourea [1]. This distinct enzymatic routing means that N-oxide levels are unaffected by CYP3A4 inhibitors or inducers, providing an orthogonal metabolic marker.

Enzymology Drug-Drug Interactions Metabolic Pathway

Regulatory Recognition: Olopatadine N-oxide as USP Related Compound B

Olopatadine N-oxide is officially designated as Olopatadine USP Related Compound B, a defined impurity standard in the United States Pharmacopeia monograph for olopatadine drug substance and drug products [1]. This compendial recognition mandates its use for system suitability and impurity profiling, unlike other structurally related compounds that lack such regulatory definition.

Pharmaceutical Analysis Quality Control Compendial Standards

Primary Scientific and Industrial Applications for Olopatadine N-oxide (CAS 173174-07-7)


Pharmaceutical Quality Control: USP Impurity Profiling and System Suitability Testing

As the designated USP Related Compound B, Olopatadine N-oxide is an essential analytical standard for quantifying N-oxide impurity levels in olopatadine drug substance and finished ophthalmic/nasal formulations. Its use ensures compliance with compendial specifications, directly impacting batch release decisions and regulatory submission data integrity [1].

Bioanalytical Method Development: LC-MS/MS Quantification of Olopatadine and Metabolites in Plasma

Owing to its favorable LLOQ (1 ng/mL) and wide linear range (1-200 ng/mL) in validated LC-MS/MS methods, Olopatadine N-oxide serves as a key calibration and quality control standard for accurate pharmacokinetic profiling in clinical and non-clinical studies [2]. Its distinct chromatographic retention time and mass transition further enhance assay specificity.

In Vitro Metabolism Studies: Investigating FMO-Mediated N-Oxidation Pathways

Olopatadine N-oxide is a definitive marker for flavin-containing monooxygenase (FMO1 and FMO3) activity in human liver microsome and hepatocyte assays. Researchers utilize this compound to differentiate FMO-mediated clearance from CYP3A4-dependent pathways, providing critical data for drug-drug interaction (DDI) risk assessment and metabolic phenotyping studies [3].

Pharmacology and Safety Assessment: Differentiating Active Drug from Inactive Metabolite

Given its ~10-fold lower pharmacological activity relative to the parent drug, Olopatadine N-oxide is employed as a reference standard to confirm that systemic concentrations of this major circulating metabolite do not meaningfully contribute to therapeutic effect or off-target toxicity, thereby supporting safety pharmacology conclusions and regulatory submissions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olopatadine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.